4-(4-Fluoroanilino)-4-oxobutanoic acid

Vue d'ensemble

Description

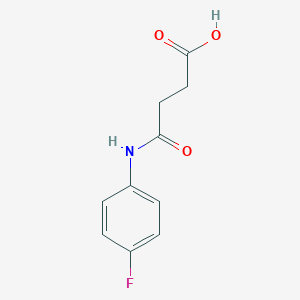

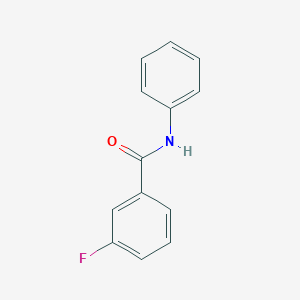

“4-(4-Fluoroanilino)-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H12FNO2 . It is related to 4-Fluoroaniline, an organofluorine compound with the formula FC6H4NH2 . 4-Fluoroaniline is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .

Synthesis Analysis

4-Fluoroaniline, a related compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis

The molecular structure of “4-(4-Fluoroanilino)-4-oxobutanoic acid” consists of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 197.08520679 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluoroanilino)-4-oxobutanoic acid” include a molecular weight of 197.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 5 .Applications De Recherche Scientifique

Crystal Structure Analysis

4-(4-Fluoroanilino)-4-oxobutanoic acid, also known as BFAOB, has been synthesized and its structure confirmed using single crystal X-ray diffraction (SC-XRD). This technique revealed two crystallographically different molecules in the asymmetric unit. The fluorobenzene ring orientation and hydrogen bonding were key in stabilizing the crystal packing. This compound also underwent Hirshfeld surface inspection and DFT calculations to explore non-covalent interactions and stability (Ashfaq et al., 2021).

Spectroscopic and Structural Investigations

The compound has been extensively studied through experimental and theoretical approaches. FT-IR, molecular structure analysis, first-order hyperpolarizability, MEP, HOMO, and LUMO analysis, and NBO analysis were conducted. These studies provided insights into the vibrational wavenumbers, NH stretching frequency, and the molecule's stability due to hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Molecular Docking and Nonlinear Optical Studies

The compound has been subjected to molecular docking studies, suggesting its potential in inhibiting Placenta growth factor (PIGF-1), indicating biological activities. It also has been identified as a candidate for nonlinear optical materials due to its dipole moment and hyperpolarizabilities, based on theoretical UV-Visible spectra and RDG analysis (Vanasundari et al., 2018).

Antimicrobial Activities

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a derivative of 4-(4-Fluoroanilino)-4-oxobutanoic acid, demonstrated significant in vitro antifungal and antimicrobial susceptibilities. Its crystal structure and synthesis were explored, highlighting its potential in antimicrobial applications (Kumar et al., 2016).

Enzyme-catalyzed Asymmetric Reduction

Studies have shown that enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in an organic solvent-water diphasic system was efficient. This research provides insights into the potential applications of similar compounds in biochemical processes (Shimizu et al., 1990).

Inhibition Mechanism Study

Computational analysis of the inhibition mechanism of Notum, an enzyme modulating the Wnt signaling pathway, involved derivatives of 4-(4-Fluoroanilino)-4-oxobutanoic acid. This study provided insights into the therapeutic effects against diseases like osteoporosis, cancer, and Alzheimer’s (Yildiz & Yildiz, 2022).

Synthesis and Evaluation as GABA-T Inhibitors

Derivatives of gamma-vinyl-GABA, where vinylic hydrogen atoms were replaced by fluorine, including compounds related to 4-(4-Fluoroanilino)-4-oxobutanoic acid, were synthesized and evaluated as inhibitors of GABA-T. Their biochemistry was reported, providing insights into their potential medical applications (Kolb et al., 1987).

Mécanisme D'action

Target of Action

It’s known that 4-fluoroaniline, a related compound, is used as a precursor in various applications, suggesting that it may interact with multiple targets .

Mode of Action

Compounds like 4-fluoroaniline are often used in the synthesis of other compounds, indicating that they may interact with their targets through covalent bonding or other chemical interactions .

Biochemical Pathways

Related compounds such as 4-fluoroaniline are used in the synthesis of various compounds, suggesting that they may be involved in multiple biochemical pathways .

Pharmacokinetics

The related compound 4-fluoroaniline is a liquid at room temperature, suggesting that it may be well-absorbed and distributed in the body .

Result of Action

Related compounds such as 4-fluoroaniline are used in the synthesis of various compounds, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The related compound 4-fluoroaniline is stable under normal conditions, suggesting that it may be relatively resistant to environmental influences .

Propriétés

IUPAC Name |

4-(4-fluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPJELQHRKGMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308505 | |

| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199461-14-8 | |

| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)

![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)

![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)